2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a bromine atom at position 3. The molecule is further functionalized with a 3-chloro-4-fluorobenzyl group linked via an amide bond. The bromine atom likely enhances lipophilicity and steric bulk, while the chloro-fluoro substitution on the benzyl group may optimize electronic interactions with biological targets .
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFN2O3/c16-11-4-10(6-19-7-11)15(22)23-8-14(21)20-5-9-1-2-13(18)12(17)3-9/h1-4,6-7H,5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFVCSNNNQJNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzylamine and 5-bromopyridine-3-carboxylic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-fluorobenzylamine with an appropriate acylating agent to introduce the oxoethyl group.
Coupling Reaction: The intermediate is then coupled with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogen atoms and functional groups can enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of pyridine-3-carboxylate derivatives with modifications on both the benzylamino and pyridine moieties. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings and Trends
Halogenation Effects :
- The target compound’s 5-Br substituent increases lipophilicity (LogP ~3.1 estimated) compared to analogs with smaller halogens (e.g., 5-Cl: LogP ~2.8) .
- The 3-Cl-4-F benzyl group balances electronic effects: Cl provides moderate electron-withdrawing character, while F enhances metabolic stability via reduced oxidative metabolism .
Aromatic Substitutions: Bulky groups (e.g., naphthalen-2-yl) improve target binding through π-π interactions but may reduce solubility. In contrast, polar substituents like cyano (CN) enhance aqueous solubility but limit passive diffusion .
Biological Activity: While explicit activity data are unavailable in the provided evidence, structural analogs with 3,4-diF substitutions (e.g., [2-(3,4-difluoroanilino)-2-oxoethyl]) are hypothesized to exhibit improved kinase inhibition due to stronger hydrogen-bond acceptor properties .
Biological Activity
The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and an ester functional group, along with a chloro-fluorobenzylamine moiety. Its molecular formula is , and it possesses notable lipophilicity due to the presence of halogen substituents.
Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. The presence of the pyridine and carboxylate groups indicates potential interactions with biological targets such as kinases or other regulatory proteins.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance, a recent study evaluated its efficacy against various cancer cell lines, including SJSA-1 (a human osteosarcoma cell line). The results indicated that the compound demonstrated significant antiproliferative activity, with an IC50 value of approximately 0.15 μM , suggesting strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | SJSA-1 | 0.15 | MDM2 inhibition |
| Compound 32 | SJSA-1 | 0.22 | Unknown |
| Compound 33 | SJSA-1 | 0.24 | Unknown |
Inhibition of Viral Replication
In addition to its antitumor activity, this compound has shown promise in antiviral applications. A study focusing on adenoviral infections reported that derivatives similar to this compound exhibited potent inhibitory effects on viral replication, suggesting a possible mechanism involving interference with viral DNA synthesis .
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies were conducted using xenograft models to evaluate the antitumor efficacy of this compound. Administration at a dosage of 100 mg/kg resulted in 86% tumor regression after two weeks, indicating substantial therapeutic potential .
Case Study 2: Safety and Toxicology
Toxicological assessments revealed that the compound had a maximum tolerated dose (MTD) of 150 mg/kg in hamster models, demonstrating low systemic toxicity while maintaining effective antiviral activity against adenoviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
